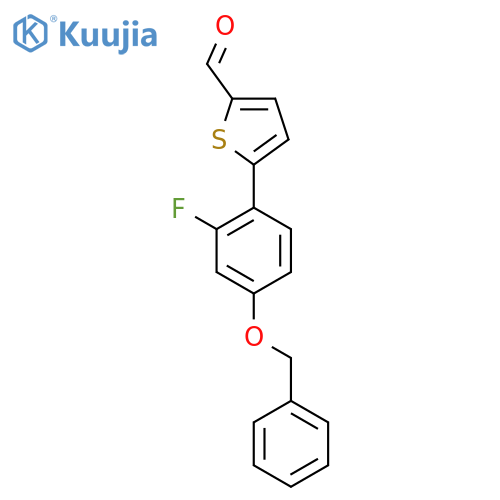Cas no 2172456-94-7 (5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde)

2172456-94-7 structure
商品名:5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde
5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde
- 5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde
- 2172456-94-7
- EN300-1586371
-
- インチ: 1S/C18H13FO2S/c19-17-10-14(21-12-13-4-2-1-3-5-13)6-8-16(17)18-9-7-15(11-20)22-18/h1-11H,12H2
- InChIKey: RAROYILKIBFBOC-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC=C1C1C=CC(=CC=1F)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 312.06202899g/mol
- どういたいしつりょう: 312.06202899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586371-1000mg |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 1000mg |
$1229.0 | 2023-09-24 | ||
| Enamine | EN300-1586371-10000mg |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 10000mg |
$5283.0 | 2023-09-24 | ||
| Enamine | EN300-1586371-2.5g |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1586371-100mg |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 100mg |
$1081.0 | 2023-09-24 | ||
| Enamine | EN300-1586371-0.5g |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1586371-10.0g |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1586371-500mg |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 500mg |
$1180.0 | 2023-09-24 | ||
| Enamine | EN300-1586371-50mg |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1586371-0.05g |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1586371-1.0g |
5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |
2172456-94-7 | 1g |
$1229.0 | 2023-06-04 |
5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde 関連文献
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
2172456-94-7 (5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde) 関連製品
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
